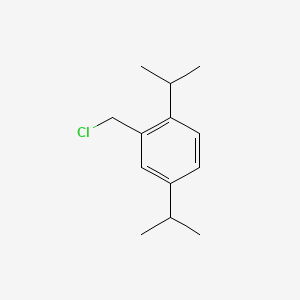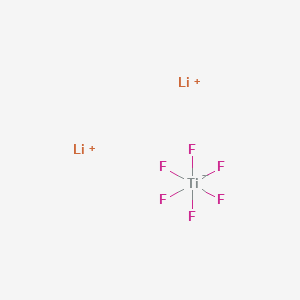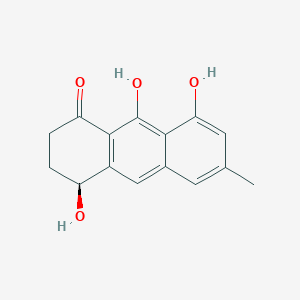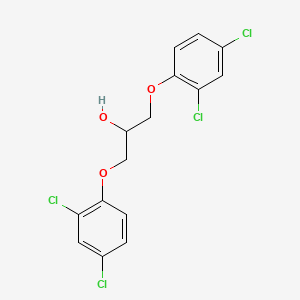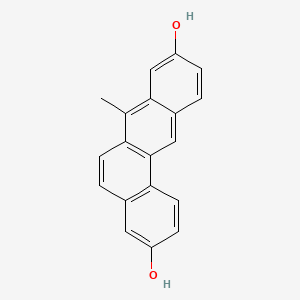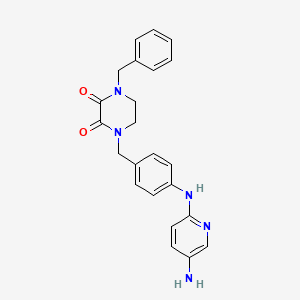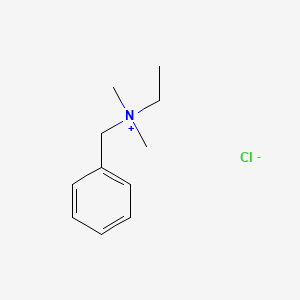
Benzylethyldimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylethyldimethylammonium chloride is a quaternary ammonium compound with the molecular formula C11H18ClN. It is a white crystalline solid known for its excellent solubility in polar solvents and high catalytic activity. This compound is widely used as a phase transfer catalyst, facilitating the transfer of ions from one phase to another, which is crucial in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylethyldimethylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of benzyl chloride with ethyldimethylamine in the presence of a solvent such as acetone. The reaction is typically carried out at a moderate temperature to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar quaternization process but on a larger scale. The use of a single solvent like acetone is preferred due to its ability to be recycled, thus reducing production costs and environmental impact. The reaction conditions are optimized to achieve high yield and minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Benzylethyldimethylammonium chloride undergoes various types of chemical reactions, including:
Quaternization: The formation of quaternary ammonium salts.
Oxidation: The loss of electrons or an increase in oxidation state.
Common Reagents and Conditions
Quaternization: Benzyl chloride and ethyldimethylamine in acetone.
Alkylation: Alkyl halides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
The major products formed from these reactions include various quaternary ammonium salts, alkylated compounds, and oxidized derivatives .
Scientific Research Applications
Benzylethyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions that involve ionic species.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzylethyldimethylammonium chloride involves its ability to bind to the phospholipids and proteins of microbial cell membranes. This binding impairs membrane permeability, leading to the disruption of essential cellular processes and ultimately causing cell death. This mechanism is particularly effective against a wide range of microorganisms, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- Benzyltriethylammonium chloride
- Benzyltrimethylammonium chloride
- Benzylbenzyldimethylammonium chloride
Uniqueness
Benzylethyldimethylammonium chloride is unique due to its specific molecular structure, which imparts high catalytic activity and selectivity. Its ability to act as a phase transfer catalyst and its broad-spectrum antimicrobial properties set it apart from other similar compounds .
Properties
CAS No. |
5197-80-8 |
|---|---|
Molecular Formula |
C11H18N.Cl C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
benzyl-ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C11H18N.ClH/c1-4-12(2,3)10-11-8-6-5-7-9-11;/h5-9H,4,10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IUHDTQIYNQQIBP-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
physical_description |
10-30% Aqueous solution: Liquid with a bland odor; [P.B. Gast and Sons MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


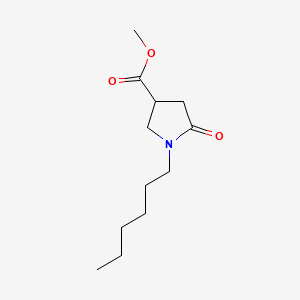
![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
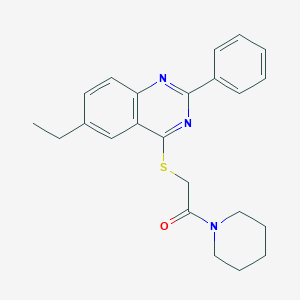
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)
![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)

![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
